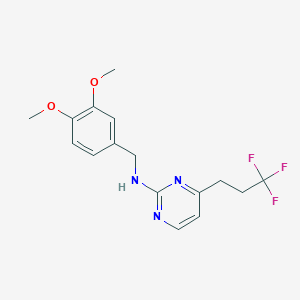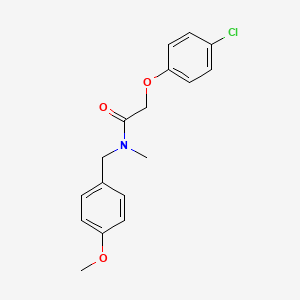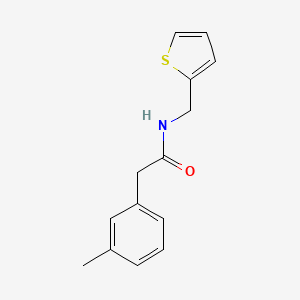
N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine, also known as XAV-939, is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway. This pathway is involved in a variety of cellular processes, including embryonic development, tissue regeneration, and cancer progression. XAV-939 has been shown to have potential therapeutic applications in cancer, stem cell research, and regenerative medicine.
Mechanism of Action
N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine works by inhibiting the activity of two key enzymes in the Wnt/β-catenin signaling pathway: tankyrase 1 and tankyrase 2. These enzymes are involved in the degradation of Axin, a protein that helps regulate the activity of β-catenin. By inhibiting the activity of tankyrase 1 and 2, this compound stabilizes Axin and reduces the activity of β-catenin. This, in turn, leads to the inhibition of downstream target genes involved in cell growth and proliferation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound can inhibit cell growth and induce apoptosis (programmed cell death). In stem cells, this compound can promote differentiation into specific cell types. This compound has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine in lab experiments is that it is a highly specific inhibitor of the Wnt/β-catenin signaling pathway. This allows researchers to study the effects of pathway inhibition on cellular processes without affecting other signaling pathways. However, one limitation of using this compound is that it can be toxic to cells at high concentrations. This requires careful optimization of dosing and treatment duration in lab experiments.
Future Directions
There are several future directions for the use of N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine in scientific research. One area of interest is in the development of this compound analogs with improved potency and selectivity. Another area of interest is in the combination of this compound with other inhibitors or chemotherapeutic agents to enhance its anti-cancer effects. Additionally, this compound may have potential applications in the treatment of other diseases, such as neurodegenerative disorders, where the Wnt/β-catenin signaling pathway is dysregulated.
Synthesis Methods
The synthesis of N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine involves a series of chemical reactions, including the condensation of 3,4-dimethoxybenzaldehyde and 3,3,3-trifluoropropylamine to form the intermediate 3,4-dimethoxybenzyl-3,3,3-trifluoropropylamine. This intermediate is then reacted with 2-aminopyrimidine to form this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine has been extensively studied in scientific research, particularly in cancer research. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting the Wnt/β-catenin signaling pathway. This pathway is often overactivated in cancer cells, leading to uncontrolled cell growth and tumor formation. This compound has also been shown to have potential applications in stem cell research and regenerative medicine, as it can promote the differentiation of stem cells into specific cell types.
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c1-23-13-4-3-11(9-14(13)24-2)10-21-15-20-8-6-12(22-15)5-7-16(17,18)19/h3-4,6,8-9H,5,7,10H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLMDYCJAQSNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC=CC(=N2)CCC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5418107.png)

![3-(methyl{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}amino)propan-1-ol](/img/structure/B5418128.png)
![N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}-3-phenylpropanamide](/img/structure/B5418129.png)
![7-(2,3-dichlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5418145.png)
![1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}-4-phenylazepane](/img/structure/B5418151.png)
![1-(3,5-dimethylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5418154.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-cyclopentyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5418172.png)
![N-[2-(2-chlorophenoxy)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5418179.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5418181.png)
![1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5418183.png)
![ethyl 1-[2-(3-isopropylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5418187.png)
